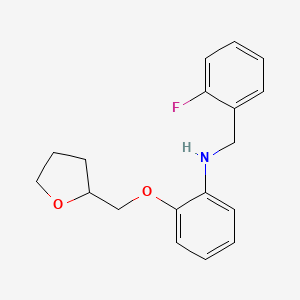
2-(2-Trifluoromethyl-benzoimidazol-1-YL)-propionic acid hydrochloride
Overview
Description
2-(2-Trifluoromethyl-benzoimidazol-1-YL)-propionic acid hydrochloride is a chemical compound with the molecular formula C11H9F3N2O2·HCl. It is a derivative of benzoimidazole, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a trifluoromethyl group attached to the benzoimidazole ring, which significantly influences its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Trifluoromethyl-benzoimidazol-1-YL)-propionic acid hydrochloride typically involves the following steps:
Benzimidazole Synthesis: The starting material, o-phenylenediamine, is reacted with formic acid or its derivatives to form benzoimidazole.
Trifluoromethylation: The benzoimidazole is then trifluoromethylated using reagents such as trifluoromethyl iodide or trifluoromethanesulfonic anhydride.
Propionic Acid Derivation: The trifluoromethylated benzoimidazole is further reacted with propionic acid or its derivatives to introduce the propionic acid moiety.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Trifluoromethyl-benzoimidazol-1-YL)-propionic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.
Substitution: Substitution reactions can occur at various positions on the benzoimidazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted benzoimidazoles and their derivatives.
Scientific Research Applications
2-(2-Trifluoromethyl-benzoimidazol-1-YL)-propionic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and pain.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2-Trifluoromethyl-benzoimidazol-1-YL)-propionic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to its biological activity. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
2-(2-Trifluoromethyl-benzoimidazol-1-YL)-propionic acid hydrochloride is compared with other similar compounds, such as:
2-(2-Trifluoromethyl-benzoimidazol-1-YL)-acetic acid: This compound differs by having an acetic acid moiety instead of a propionic acid moiety.
2-(2-Trifluoromethyl-benzoimidazol-1-YL)-butyric acid: This compound has a butyric acid moiety, which may influence its chemical properties and biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its trifluoromethyl group and propionic acid moiety contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
2-[2-(trifluoromethyl)benzimidazol-1-yl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2.ClH/c1-6(9(17)18)16-8-5-3-2-4-7(8)15-10(16)11(12,13)14;/h2-6H,1H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRQRMISDSOPNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C2=CC=CC=C2N=C1C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-N-[2-(4-ethylphenoxy)propyl]-2-methylaniline](/img/structure/B1389110.png)


![3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1389117.png)
![N1,N1-diethyl-N2-[2-(3-methylphenoxy)butyl]-1,2-ethanediamine](/img/structure/B1389120.png)
![3,5-Dichloro-N-[4-(heptyloxy)benzyl]aniline](/img/structure/B1389121.png)
![N-[2-(4-Isopropylphenoxy)propyl]-3-methoxyaniline](/img/structure/B1389122.png)

![N-[3-(Sec-butoxy)phenyl]-N-{2-[2-(sec-butyl)-phenoxy]ethyl}amine](/img/structure/B1389125.png)

![N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline](/img/structure/B1389127.png)
![5-Bromo-2,3-dihydrothieno[3,4-B][1,4]dioxine](/img/structure/B1389129.png)


